5-甲氧基-1-甲基-1H-吡唑-4-羧酸

描述

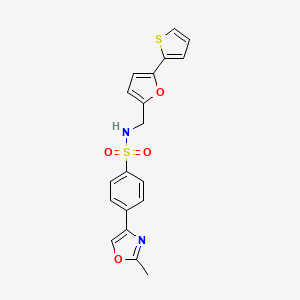

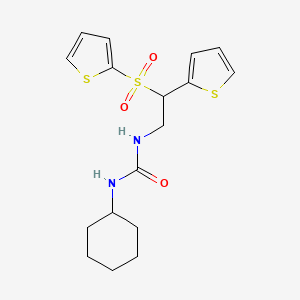

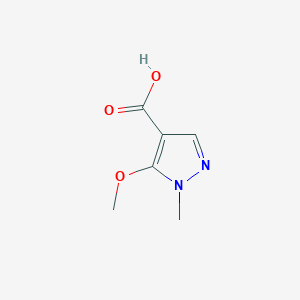

5-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C6H8N2O3 and a molecular weight of 156.14 . It is a member of the class of pyrazoles and a monocarboxylic acid . It is functionally related to N-methylpyrazole .

Synthesis Analysis

The synthesis of pyrazole derivatives is an important area of organic chemistry . The starting material for the synthesis of similar compounds is often obtained by the cyclocondensation of ethyl acetoacetate, N, N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . Upon basic hydrolysis, the corresponding acid is yielded .Molecular Structure Analysis

The molecular structure of 5-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid has been characterized by 1H and 13C NMR (solution in DMSO), Fourier transform infrared (FT-IR) spectroscopy, thermo gravimetric analysis, and by single-crystal X-ray diffraction technique . The single crystals of the compound were obtained at room temperature by slow evaporation of ethanol as solvent and crystallized in the space group P21/n of the monoclinic system .Physical And Chemical Properties Analysis

5-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid is stored at room temperature .科学研究应用

Structural and Spectral Investigations

The compound has been the subject of combined experimental and theoretical studies . These studies have focused on the structural, spectral, and theoretical aspects of this biologically important pyrazole-4-carboxylic acid derivative .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, including “5-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid”, are known for their diverse pharmacological effects . They have shown potent antileishmanial and antimalarial activities .

Preparation of Aminothiazoles

The compound is used as a reagent for the preparation of aminothiazoles . These aminothiazoles serve as γ-secretase modulators .

Preparation of Amino-pyrido-indol-carboxamides

It is also used in the preparation of amino-pyrido-indol-carboxamides . These compounds are potential JAK2 inhibitors for myeloproliferative disorders therapy .

Preparation of Pyridine Derivatives

The compound is involved in the preparation of pyridine derivatives . These derivatives act as TGF-β1 and active A signaling inhibitors .

Preparation of MK-2461 Analogs

“5-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid” is used in the preparation of MK-2461 analogs . These analogs are inhibitors of c-Met kinase for the treatment of cancer .

Preparation of Drug Molecules

Its derivatives are used as important intermediates in the preparation of drug molecules . This includes the laboratory synthesis of natural products .

Generation of Derivatives with Medicinal and Biological Properties

The presence of ester functionality in pyrazoles offers an attractive method for the generation of derivatives . These derivatives may possess interesting medicinal and biological properties .

安全和危害

未来方向

Pyrazoles are the most important privileged scaffolds found in biologically active molecules and agrochemicals . The pyrazole ring occurs as the core moiety in a variety of leading drugs . Therefore, developing new strategies to access these valuable structures is a widespread interest . The incorporation of an acid group into organic molecules, including pyrazole derivatives, has the potential to modify the bioactivities .

作用机制

Target of Action

Pyrazole derivatives, which include this compound, are known to interact with a variety of biological targets .

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and π-π stacking interactions .

Biochemical Pathways

It’s worth noting that pyrazole derivatives have been found to impact a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Result of Action

Pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

属性

IUPAC Name |

5-methoxy-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-8-5(11-2)4(3-7-8)6(9)10/h3H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQUPSFMOIOYDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113100-65-5 | |

| Record name | 5-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2371569.png)

![4-benzyl-N-isobutyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2371572.png)

![7-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2371573.png)

![4-chlorophenyl 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-1H-pyrazol-4-yl sulfone](/img/structure/B2371576.png)